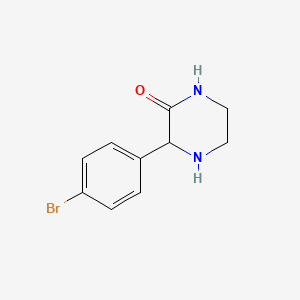
3-(4-Bromofenil)piperazin-2-ona
Descripción general
Descripción
3-(4-Bromophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antipsicóticas y antagonistas
Los derivados de piperazina se conocen por actuar como antagonistas de la dopamina y la serotonina y se utilizan en sustancias farmacéuticas antipsicóticas. Esto sugiere que 3-(4-Bromofenil)piperazin-2-ona podría explorarse potencialmente por sus propiedades antipsicóticas, contribuyendo a los tratamientos para los trastornos de salud mental .
Agentes antimicrobianos y antifúngicos
Estos compuestos han demostrado actividades antimicrobianas, lo que implica que podrían utilizarse en el desarrollo de nuevos antibióticos o agentes antifúngicos, mejorando nuestro arsenal contra cepas resistentes de bacterias y hongos .
Tratamientos de enfermedades neurodegenerativas
El anillo de piperazina es un componente en tratamientos potenciales para enfermedades neurodegenerativas como el Parkinson y el Alzheimer. Esto indica que This compound puede tener aplicaciones en la investigación de terapias para estas afecciones .
Actividades antivirales y anti-VIH-1
Los derivados de piperazina también están asociados con actividades antivirales, incluida la acción contra el VIH-1. Esto sugiere un papel potencial para This compound en el desarrollo de fármacos antivirales .
Actividad agonista del receptor MC4
Estos compuestos han mostrado actividad agonista del receptor MC4, lo cual es relevante en el contexto de las investigaciones sobre trastornos metabólicos y tratamiento de la obesidad .
Síntesis química y análisis estructural
La estructura del compuesto permite que se utilice en protocolos de síntesis química para obtener nuevos compuestos, los cuales pueden luego ser asignados a estructuras mediante varios métodos analíticos como HRMS, IR, experimentos de RMN .
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)piperazin-2-one may also interact with various targets, influencing a range of biological processes.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)piperazin-2-one may interact with its targets in a manner that influences these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar indole derivatives have been shown to exhibit a range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)piperazin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism . These interactions are characterized by competitive inhibition, where 3-(4-Bromophenyl)piperazin-2-one binds to the active site of the enzymes, preventing substrate binding and subsequent enzymatic activity. Additionally, this compound has been evaluated for its potential as an anti-diabetic agent due to its inhibitory effects on these enzymes .
Cellular Effects
The effects of 3-(4-Bromophenyl)piperazin-2-one on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular responses to glucose . Furthermore, 3-(4-Bromophenyl)piperazin-2-one has been shown to impact cell signaling pathways, such as the insulin signaling pathway, which plays a crucial role in regulating glucose uptake and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)piperazin-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of alpha-glucosidase and alpha-amylase, inhibiting their enzymatic activity and reducing the breakdown of carbohydrates into glucose . Additionally, 3-(4-Bromophenyl)piperazin-2-one has been shown to modulate the expression of genes involved in glucose metabolism, further contributing to its anti-diabetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)piperazin-2-one have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)piperazin-2-one remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of alpha-glucosidase and alpha-amylase activity, leading to prolonged anti-diabetic effects .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)piperazin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit alpha-glucosidase and alpha-amylase activity without causing significant adverse effects . At higher doses, 3-(4-Bromophenyl)piperazin-2-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
3-(4-Bromophenyl)piperazin-2-one is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase and alpha-amylase, inhibiting their activity and reducing the breakdown of carbohydrates into glucose . This compound may also affect metabolic flux and metabolite levels by modulating the expression of genes involved in glucose metabolism . These interactions contribute to its potential as an anti-diabetic agent.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)piperazin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to be efficiently transported across cell membranes, allowing it to reach its target enzymes and exert its inhibitory effects . Additionally, 3-(4-Bromophenyl)piperazin-2-one may accumulate in specific tissues, such as the liver and kidneys, where it can interact with enzymes involved in carbohydrate metabolism .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)piperazin-2-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes such as alpha-glucosidase and alpha-amylase . Additionally, 3-(4-Bromophenyl)piperazin-2-one may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Propiedades
IUPAC Name |
3-(4-bromophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGSJDXPCSHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301151 | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-19-3 | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90841-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)
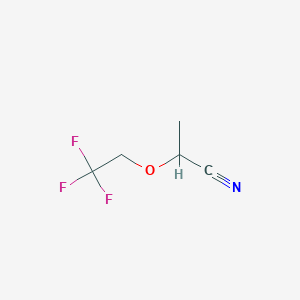

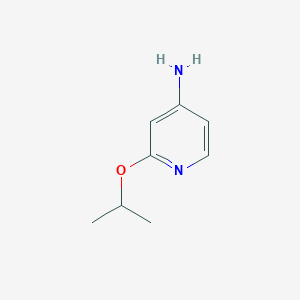
![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
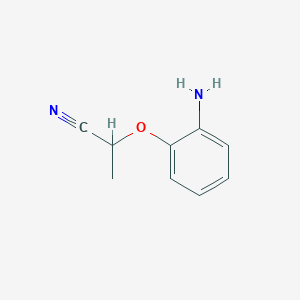
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)
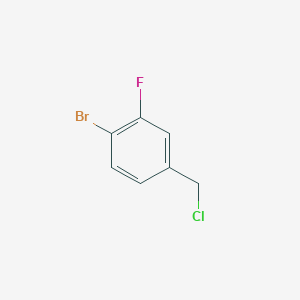

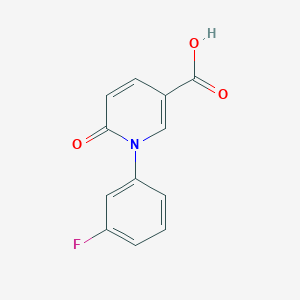

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
